molecular formula C14H15BrFN3O B10944002 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide

Cat. No.: B10944002
M. Wt: 340.19 g/mol
InChI Key: ZHGREVKERUFDEK-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo-substituted pyrazole ring and a fluorobenzyl group attached to a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Bromination: The synthesized pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Fluorobenzylation: The brominated pyrazole is reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the N-(4-fluorobenzyl) derivative.

    Amidation: The final step involves the reaction of the N-(4-fluorobenzyl)pyrazole with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Derivatives with different substituents on the pyrazole ring.

    Oxidation: Oxidized forms of the compound with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide
  • 3-(4-iodo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide
  • 3-(4-methyl-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide

Uniqueness

3-(4-bromo-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)-2-methylpropanamide is unique due to the presence of the bromo substituent on the pyrazole ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C14H15BrFN3O

Molecular Weight

340.19 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-[(4-fluorophenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C14H15BrFN3O/c1-10(8-19-9-12(15)7-18-19)14(20)17-6-11-2-4-13(16)5-3-11/h2-5,7,9-10H,6,8H2,1H3,(H,17,20)

InChI Key

ZHGREVKERUFDEK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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